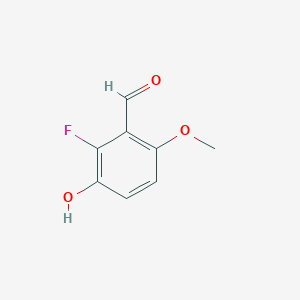

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-

Description

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- (CAS: 783342-35-8) is a fluorinated aromatic aldehyde with substituents at positions 2 (fluoro), 3 (hydroxy), and 6 (methoxy). This compound is characterized by its unique electronic and steric properties due to the electron-withdrawing fluorine atom and hydrogen-bonding hydroxyl and methoxy groups.

Properties

CAS No. |

1260657-56-4 |

|---|---|

Molecular Formula |

C8H7FO3 |

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-fluoro-3-hydroxy-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-6(11)8(9)5(7)4-10/h2-4,11H,1H3 |

InChI Key |

XHEFFJOVSKZULK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)F)C=O |

Origin of Product |

United States |

Preparation Methods

Boron Tribromide-Mediated Demethylation

In a representative procedure, 2-fluoro-3,6-dimethoxybenzaldehyde is treated with BBr₃ in dichloromethane at low temperatures (-78°C to 0°C). The reaction proceeds via cleavage of the methyl ether bond at the 3-position, yielding 2-fluoro-3-hydroxy-6-methoxybenzaldehyde. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | -78°C → 0°C (gradual warming) |

| Reaction Time | 3–4 hours |

| Solvent | Dichloromethane |

| Yield | 21–28% |

The modest yields highlight challenges in selectivity, as competing demethylation at the 6-methoxy position may occur. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is typically required.

Oxidation of Benzyl Alcohol Intermediates

Indirect routes involve the oxidation of substituted benzyl alcohols to benzaldehydes. For example, 2-fluoro-3-hydroxy-6-methoxybenzyl alcohol can be oxidized using pyridinium chlorochromate (PCC) or Swern conditions:

Challenges in Oxidation Selectivity

Over-oxidation to carboxylic acids is a common side reaction, as observed in the synthesis of 2,3-difluoro-6-methoxybenzoic acid under basic peroxide conditions. To mitigate this, mild oxidizing agents and controlled stoichiometry are critical.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat transfer during exothermic steps like BBr₃ demethylation. Automated systems ensure consistent stoichiometry in fluorination and oxidation steps, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzaldehyde derivatives can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction of the aldehyde group can produce the corresponding alcohol.

Substitution: The presence of functional groups such as fluorine and hydroxyl allows for various substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation: Corresponding benzoic acid derivatives.

Reduction: Corresponding benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promising biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In one study, treatment with these derivatives effectively dislodged up to 80% of preformed MRSA biofilms .

- Antioxidant Properties : Studies have demonstrated that this compound can ameliorate oxidative damage in cell models, suggesting potential applications in treating oxidative stress-related diseases .

Organic Synthesis

In organic synthesis, Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- is utilized as a building block for more complex molecules. It is particularly useful in:

- Wittig Reactions : This compound reacts with phosphonium salts to form alkenes, which are valuable intermediates in organic synthesis.

- Friedel-Crafts Acylation : It can participate in Friedel-Crafts reactions to form substituted aromatic compounds .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- against various bacterial strains. The results indicated that derivatives of this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of this compound in human keratinocytes exposed to oxidative stress. The findings revealed that Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- significantly reduced reactive oxygen species (ROS) levels and enhanced cell viability, indicating its potential as a therapeutic agent against oxidative damage .

Mechanism of Action

The mechanism of action of benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-, involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. The presence of fluorine and hydroxyl groups can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS: 2432849-04-0)

- Substituents : 2-fluoro, 3-methyl, 6-benzyloxy.

- Key Differences: The 3-methyl group reduces hydrogen-bonding capability compared to the hydroxyl group in the target compound.

- Physical Properties : Predicted boiling point (364.9±37.0 °C) is higher than the target compound due to the larger benzyloxy substituent .

3-(3-Fluoro-6-methoxyphenyl)benzaldehyde (CAS: 1178297-54-5)

2,3-Difluoro-6-isopropoxybenzaldehyde (CAS: 949026-89-5)

3-Hydroxy-2-methoxybenzaldehyde (o-Vanillin, CAS: 148-53-8)

- Substituents : 2-methoxy, 3-hydroxy.

- Key Differences :

- Lacks fluorine, reducing electron-withdrawing effects and stability.

- Exhibits strong hydrogen bonding due to adjacent hydroxyl and methoxy groups, influencing solubility (higher in polar solvents).

- Bioactivity : Widely studied for antioxidant properties; fluorine in the target compound may enhance antimicrobial activity .

Electronic Effects

- Fluorine Impact: The 2-fluoro substituent in the target compound increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions compared to non-fluorinated analogs like o-vanillin .

- Hydroxy vs. Methyl : The 3-hydroxy group enables hydrogen bonding, improving solubility in aqueous environments, unlike methyl-substituted derivatives (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) .

Bioactivity

- Antimicrobial Potential: Prenylated benzaldehyde derivatives from Eurotium fungi (e.g., dihydroauroglaucin) exhibit broad-spectrum antimicrobial activity. The target compound’s fluorine may enhance potency against resistant strains .

- Pharmaceutical Applications : Fluorinated benzaldehydes are intermediates in antitumor agents. The target compound’s structure aligns with trends in developing fluorinated APIs for improved metabolic stability .

Physicochemical Properties

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-fluoro-3-hydroxy-6-methoxy- | Not reported | 170.14 | 2-F, 3-OH, 6-OCH3 |

| 6-(Benzyloxy)-2-fluoro-3-methyl- | 364.9±37.0 (predicted) | 244.26 | 2-F, 3-CH3, 6-OCH2C6H5 |

| 3-(3-Fluoro-6-methoxyphenyl)- | 343.7±32.0 (predicted) | 230.23 | Biphenyl, 3-F, 6-OCH3 |

| 2,3-Difluoro-6-isopropoxy- | Not reported | 200.18 | 2,3-F, 6-OCH(CH3)2 |

| o-Vanillin | 285–290 | 152.15 | 2-OCH3, 3-OH |

Market and Industrial Relevance

- Pharmaceutical Demand : Benzaldehyde derivatives with fluorine substitutions are prioritized in drug discovery, driven by their metabolic stability and target affinity. The global market is projected to grow at 5.42% CAGR (2025–2030) .

- Fragrance Applications : Methoxy and hydroxy groups contribute to aroma profiles, though fluorine’s impact remains underexplored in this sector .

Biological Activity

Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- is , with a molecular weight of approximately 186.17 g/mol. The presence of a fluorine atom, hydroxyl group, and methoxy group enhances its reactivity and specificity towards biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, modulating enzyme activity and protein function.

The biological activity of Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The aldehyde group can react with nucleophiles in enzymes, altering their activity. This may lead to inhibition or activation of specific metabolic pathways.

- Reactivity Enhancement : The fluorine and hydroxyl groups increase the compound's reactivity towards certain biological targets compared to similar compounds lacking these features.

Pharmacological Properties

Research indicates that derivatives of Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- exhibit various pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds derived from this benzaldehyde demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzaldehyde | Aldehyde only | Moderate antimicrobial properties |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Hydroxyl and methoxy groups | Antioxidant and antimicrobial effects |

| 2-Fluoro-3-methoxybenzaldehyde | Fluorine and methoxy groups | Enhanced reactivity and antibacterial |

| Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy- | Fluorine, hydroxyl, and methoxy groups | Broad-spectrum antimicrobial activity |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of Benzaldehyde derivatives against clinical isolates of S. aureus. Results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL, demonstrating potent antibacterial activity .

- Antioxidant Activity Assessment : Another investigation utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the antioxidant capacity of Benzaldehyde derivatives. The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-. These derivatives have been screened for various biological activities including:

- Cytotoxicity against Cancer Cell Lines : Compounds derived from this benzaldehyde were tested against several cancer cell lines (e.g., DU145 prostate cancer cells) showing promising cytotoxic effects with IC50 values ranging from 50 to 100 µM .

- Enzyme Inhibition Studies : Molecular docking studies revealed that Benzaldehyde derivatives could effectively inhibit enzymes like xanthine oxidase (XO), which plays a role in oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 2-fluoro-3-hydroxy-6-methoxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via selective demethylation of precursors like 2-fluoro-3,6-dimethoxybenzaldehyde. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., boron tribromide for selective deprotection). Key parameters include maintaining anhydrous conditions to prevent side reactions and monitoring reaction progress via TLC or HPLC. Yields can be improved by controlling stoichiometry and using inert atmospheres to stabilize sensitive intermediates .

Q. How can researchers validate the purity and structural integrity of synthesized 2-fluoro-3-hydroxy-6-methoxybenzaldehyde?

Characterization requires a multi-technique approach:

- Spectroscopy : Compare experimental H/C NMR and IR spectra with computational predictions (e.g., using PubChem’s InChIKey

YKRNNPSJAWJHRR-UHFFFAOYSA-N). - Mass Spectrometry : Confirm molecular weight (170.14 g/mol) via high-resolution MS (HRMS) and fragmentation patterns.

- Chromatography : Use HPLC with UV detection (λ~270 nm) to assess purity (>95%) and identify impurities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 2-fluoro-3-hydroxy-6-methoxybenzaldehyde in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature and methoxy’s electron-donating properties). Key steps include:

- Optimizing molecular geometry using Gaussian or ORCA software.

- Calculating Fukui indices to identify electrophilic/nucleophilic sites.

- Simulating reaction pathways for regioselective substitution at the ortho/para positions relative to the hydroxyl group.

Validate predictions with experimental kinetic studies using F NMR to track reaction progress .

Q. How can contradictory spectral data for 2-fluoro-3-hydroxy-6-methoxybenzaldehyde be resolved?

Conflicts in spectral assignments (e.g., overlapping peaks in H NMR) require:

- Decoupling experiments to distinguish coupled protons.

- 2D NMR (COSY, HSQC) to map H-C correlations.

- Variable-temperature NMR to resolve dynamic effects caused by hydrogen bonding between hydroxyl and methoxy groups.

Cross-reference data with NIST’s spectral libraries and PubChem’s canonical SMILES (COC1=C(C(=C(C=C1)O)C=O)F) for alignment .

Q. What strategies mitigate degradation of 2-fluoro-3-hydroxy-6-methoxybenzaldehyde during storage or experimental use?

Degradation pathways (e.g., oxidation of the aldehyde group) can be minimized by:

- Storing the compound in amber vials under argon at −20°C.

- Adding stabilizers like BHT (butylated hydroxytoluene) to prevent free radical formation.

- Conducting stability studies using accelerated aging tests (40°C/75% RH) monitored via HPLC .

Methodological and Analytical Challenges

Q. How can researchers design experiments to study the biological activity of 2-fluoro-3-hydroxy-6-methoxybenzaldehyde?

- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Enzyme inhibition : Screen for tyrosinase or kinase inhibition using fluorometric assays.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC values.

Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate results with triplicate measurements .

Q. What green chemistry approaches are feasible for synthesizing 2-fluoro-3-hydroxy-6-methoxybenzaldehyde?

- Replace traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.

- Use biocatalysts (e.g., lipases) for selective demethylation under mild conditions.

- Optimize atom economy by minimizing protecting groups and reducing waste via flow chemistry .

Critical Analysis of Contradictory Evidence

- Synthetic Routes : and describe similar methods, but discrepancies in demethylation efficiency suggest solvent-dependent outcomes. Methanol/water mixtures may favor hydrolysis over BBr-mediated reactions.

- Biological Activity : While mentions potential pharmaceutical applications, no peer-reviewed data confirm efficacy. Researchers should prioritize in vitro validation before in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.